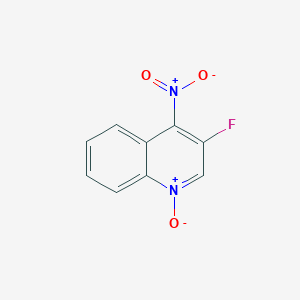

Quinoline, 3-fluoro-4-nitro-, 1-oxide

Descripción general

Descripción

Quinoline, 3-fluoro-4-nitro-, 1-oxide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and nitro groups into the quinoline structure can significantly enhance its biological activity and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 3-fluoro-4-nitro-, 1-oxide typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom on a pre-formed quinoline ring. This can be achieved through the reaction of 3-fluoroquinoline with nitric acid under controlled conditions to introduce the nitro group at the 4-position. The oxidation of the quinoline ring to form the 1-oxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Quinoline, 3-fluoro-4-nitro-, 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 3-fluoro-4-aminoquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Quinoline, 3-fluoro-4-nitro-, 1-oxide has several notable applications:

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications, including:

- Antibacterial Activity : It may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, essential for DNA replication and transcription, leading to antibacterial effects .

- Antitumor Properties : Research indicates that quinoline derivatives can exhibit anticancer activity by interfering with cellular processes involved in tumor growth .

Biological Research

Quinoline derivatives are studied for their biological activities:

- Antimicrobial Effects : They have shown efficacy against various pathogens, including resistant strains .

- Oxidative Stress Induction : Some studies suggest that quinoline derivatives can induce reactive oxygen species (ROS), contributing to their antibacterial action .

Industrial Applications

In addition to biological research, this compound serves as a building block in organic synthesis:

- Material Development : It is used in creating materials with specific properties such as liquid crystals and dyes.

- Chemical Reagent : The compound acts as a reagent in various organic reactions, facilitating the synthesis of more complex molecules .

Case Studies

Several studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of Quinoline, 3-fluoro-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription, thereby exhibiting antibacterial activity.

Comparación Con Compuestos Similares

Quinoline, 3-fluoro-4-nitro-, 1-oxide can be compared with other fluorinated quinoline derivatives, such as:

3-fluoroquinoline: Lacks the nitro and oxide groups, resulting in different chemical and biological properties.

4-nitroquinoline: Lacks the fluorine and oxide groups, affecting its reactivity and biological activity.

Quinoline, 3-fluoro-, 1-oxide: Lacks the nitro group, which may influence its biological activity and chemical reactivity.

Actividad Biológica

Quinoline derivatives, particularly those containing fluorine and nitro groups, have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. This article focuses on Quinoline, 3-fluoro-4-nitro-, 1-oxide (CAS No. 17576-63-5), examining its chemical properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom at the 3-position enhances lipophilicity and may influence the compound's interaction with biological targets.

- Nitro Group : The nitro group at the 4-position is known to be a significant contributor to the compound's biological activity, particularly in terms of mutagenicity and potential anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other quinoline derivatives, this compound may inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, leading to bactericidal effects.

- Mutagenic Properties : The compound has been associated with mutagenic activity, potentially leading to genetic mutations in various organisms. Research indicates that quinoline derivatives can induce mutations through the formation of bulky DNA adducts .

- Anticancer Activity : Quinoline derivatives have shown promise in cancer research due to their ability to interfere with cellular processes like apoptosis and cell cycle regulation. The mechanism often involves the disruption of topoisomerase activity, which is vital for DNA replication in cancer cells .

Antimicrobial Activity

This compound has demonstrated varying degrees of antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that while the compound exhibits antimicrobial properties, its effectiveness varies across different bacterial strains.

Anticancer Activity

In studies evaluating its anticancer potential, this compound has shown promising results:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.2 ± 1.5 | |

| HeLa (cervical cancer) | 7.8 ± 0.9 | |

| A549 (lung cancer) | 12.5 ± 2.0 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Study on Mutagenicity

A notable study explored the mutagenic effects of quinoline derivatives including this compound. The research revealed that exposure to this compound resulted in a significant increase in mutation frequency in bacterial models, highlighting its potential risks as a mutagen .

Antileishmanial Activity

Recent investigations into quinoline derivatives have also examined their effects against Leishmania species. While this compound was not specifically tested in this context, related compounds have shown substantial antileishmanial activity, suggesting that modifications in the quinoline scaffold can lead to enhanced efficacy against parasitic infections .

Propiedades

IUPAC Name |

3-fluoro-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFUNZZDIKAODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170020 | |

| Record name | Quinoline, 3-fluoro-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17576-63-5 | |

| Record name | Quinoline, 3-fluoro-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.